molecular formula C32H37NO4 B024193 Carebastine CAS No. 90729-42-3

Carebastine

Cat. No.: B024193
CAS No.: 90729-42-3
M. Wt: 499.6 g/mol
InChI Key: XGHOVGYJHWQGCC-UHFFFAOYSA-N
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Description

Carebastine (4-[4-[4-(diphenylmethoxy)-1-piperidinyl]-1-oxobutyl]-α,α-dimethyl-benzeneacetic acid) is the active carboxylic acid metabolite of ebastine, a second-generation non-sedating H1-antihistamine. Ebastine undergoes extensive first-pass metabolism, primarily via hepatic cytochrome P450 (CYP) 3A4, to form this compound, which accounts for nearly all the antihistaminic activity . Structurally, this compound exists as a zwitterion at physiological pH, preventing blood-brain barrier penetration and thus avoiding sedative effects common to first-generation antihistamines . It exhibits potent antihistaminic efficacy in allergic rhinitis and conjunctivitis, with clinical trials demonstrating rapid onset (15 minutes for nasal spray formulations) and sustained action . Unlike ebastine, this compound lacks cardiotoxicity, making it a safer therapeutic agent .

Preparation Methods

    Synthetic Routes: The synthetic route to involves the condensation of 4-tert-butylbenzaldehyde with 4-(diphenylmethoxy)piperidine in the presence of a suitable base.

    Reaction Conditions: The reaction typically occurs under mild conditions, and the product is isolated through crystallization or chromatography.

    Industrial Production: Industrial-scale production methods may involve optimization of reaction conditions, purification, and formulation for pharmaceutical use.

  • Chemical Reactions Analysis

      Reactions: can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

    Antihistaminic Activity

    Carebastine is predominantly utilized in the management of allergic disorders. Its antihistaminic properties help alleviate symptoms associated with seasonal and perennial allergic rhinitis and chronic urticaria. Clinical studies have demonstrated that this compound effectively reduces symptoms such as sneezing, nasal congestion, and itching, with a favorable safety profile compared to first-generation antihistamines .

    Anti-Angiogenic Properties

    Recent studies have highlighted this compound's potential as an anti-angiogenic agent. Research indicates that this compound can inhibit vascular endothelial growth factor (VEGF)-induced proliferation, migration, and angiogenesis in human umbilical vein endothelial cells (HUVECs) and human pulmonary artery endothelial cells (HPAECs). In vitro studies revealed that this compound significantly reduced cell proliferation by up to 75% and inhibited angiogenesis in a dose-dependent manner .

    Table 1: Effects of this compound on Endothelial Cells

    Concentration (µM)Proliferation Inhibition (%)Migration Inhibition (%)Angiogenesis Inhibition (%)
    103760Significant reduction
    20427070-86%
    306478Two-fold
    50N/AN/AThree-fold

    This anti-angiogenic activity suggests potential therapeutic applications for this compound in conditions characterized by excessive angiogenesis, such as certain cancers and chronic inflammatory diseases .

    Pharmacokinetic Studies

    Pharmacokinetic investigations of this compound have been conducted to understand its absorption, distribution, metabolism, and excretion. A notable study employed liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze this compound levels in human plasma following administration of ebastine. The study revealed that this compound reaches peak plasma concentrations approximately 5 hours after dosing, with a half-life of about 17 hours under fasting conditions .

    Table 2: Pharmacokinetic Parameters of this compound

    ParameterValue (Fasting)Value (Fed)
    Cmax (ng/mL)143 ± 68.4176 ± 68.4
    Tmax (h)5.00 ± 2.006.14 ± 2.00
    Half-life (h)17.4 ± 4.9720.0 ± 4.97

    These findings contribute to the understanding of how this compound can be effectively utilized in clinical settings, particularly in managing allergic conditions while considering the pharmacokinetic profile for optimal dosing strategies .

    Simultaneous Determination with Other Compounds

    This compound has also been studied for its simultaneous determination with other compounds in bioequivalence studies. A rapid method using high-performance liquid chromatography (HPLC) was developed to measure both this compound and pseudoephedrine levels in plasma samples from healthy volunteers. This method demonstrated high specificity and sensitivity, making it suitable for clinical pharmacokinetic assessments .

    Mechanism of Action

      Histamine H1 Receptor Antagonism: selectively blocks H1 receptors, preventing histamine-induced allergic responses.

      Anti-Leukotriene Activity: It antagonizes leukotriene C4, contributing to its bronchospasm protection.

      Cholinergic Antagonism: It exhibits mild anticholinergic effects.

      Anti-Asthmatic and Anti-Allergic Properties: Useful for asthma prevention and as an adjunct therapy.

  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Pharmacokinetic Properties

    Table 1: Comparative Pharmacokinetics of Carebastine and Related Antihistamines

    Compound Half-Life (h) Protein Binding (%) Route of Elimination Bioavailability Active Metabolite
    This compound 13–16 98 Renal High (with food) N/A
    Ebastine Not detected* >97 Hepatic Low This compound
    Fexofenadine 14 60–70 Renal/Biliary Moderate N/A
    Cetirizine 8.3 93 Renal High N/A
    Loratadine 8–14 97–99 Hepatic High Desloratadine

    *Ebastine is rapidly metabolized; plasma levels are negligible .

    Key Findings :

    • This compound has a prolonged half-life (13–16 hours), comparable to fexofenadine (14 hours) but longer than cetirizine (8.3 hours) .
    • Its high protein binding (98%) exceeds fexofenadine (60–70%) and cetirizine (93%) .

    Efficacy in Clinical Settings

    Key Findings :

    • This compound’s nasal spray formulation achieves therapeutic effects within 15 minutes, faster than oral ebastine (3–6 hours to peak plasma concentration) .
    • In seasonal allergic conjunctivitis trials, this compound eye drops provided relief for 14 days, matching the durability of cetirizine .

    Metabolic Pathways and Drug Interactions

    • Ebastine : Dependent on CYP3A4, increasing susceptibility to inhibitors (e.g., ketoconazole) and inducers (e.g., rifampicin) .
    • Fexofenadine : A terfenadine metabolite; avoids CYP3A4 but interacts with P-glycoprotein inhibitors (e.g., grapefruit juice) .

    Structural and Physicochemical Characteristics

    Compound LogP Zwitterionic BBB Penetration
    This compound 6.9* Yes No
    Ebastine 6.9 No No
    Fexofenadine 4.2 Yes No

    *Ebastine’s logP; this compound’s zwitterionic nature reduces lipophilicity .

    Key Findings :

    • This compound’s zwitterionic structure enhances solubility and reduces CNS penetration, similar to fexofenadine .

    Biological Activity

    Carebastine is the active metabolite of ebastine, an antihistamine primarily used for the treatment of allergic conditions such as rhinitis and urticaria. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, clinical implications, and recent research findings.

    Pharmacodynamics

    Mechanism of Action

    This compound acts primarily as an H1 receptor antagonist, which inhibits the effects of histamine—a key mediator in allergic responses. This antagonistic action helps alleviate symptoms associated with allergies and asthma. The compound has also been observed to exert anti-inflammatory effects by modulating various cytokines involved in allergic reactions.

    Effects on Cytokine Release

    Research indicates that this compound has a dose-dependent effect on the release of inflammatory mediators. In a study involving patients with grass pollen allergy, ebastine (and by extension, this compound) was shown to significantly reduce the release of granulocyte-macrophage colony-stimulating factor (GM-CSF) and tumor necrosis factor-alpha (TNF-α) in nasal secretions compared to placebo . The reduction in these cytokines suggests this compound’s potential role in mitigating airway inflammation.

    Pharmacokinetics

    Absorption and Metabolism

    This compound reaches peak plasma concentrations approximately 4 to 6 hours after administration. It is primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP3A4 and CYP2J2. The elimination half-life varies based on dosage; for a single 10 mg dose, it ranges from 10.3 to 19 hours .

    Bioavailability

    The bioavailability of this compound is influenced by food intake and co-administration with other drugs that affect CYP450 enzymes. For instance, concurrent use with CYP3A4 inhibitors can lead to increased plasma concentrations of this compound, necessitating careful monitoring in clinical settings .

    Clinical Applications

    Allergic Conditions

    This compound's primary application remains in treating allergic rhinitis and urticaria. Clinical trials have demonstrated its efficacy in reducing symptoms such as sneezing, nasal congestion, and itching when compared to other antihistamines like cetirizine and loratadine .

    Anticancer Properties

    Recent studies have explored the potential anticancer effects of ebastine, which indirectly highlights this compound's biological activity. Research has shown that ebastine can inhibit cancer cell growth by targeting the oncoprotein EZH2, which plays a critical role in tumor progression . This finding opens avenues for further exploration into this compound's role in oncology.

    Table: Summary of Key Studies on this compound

    StudyFocusFindings
    Sastre et al. (2020)Allergic RhinitisThis compound reduced GM-CSF release significantly compared to placebo .
    Zhang et al. (2020)PharmacokineticsDeveloped LC-MS/MS method for measuring this compound levels; established pharmacokinetic profile .
    Lee et al. (2020)Anticancer ActivityEbastine inhibited EZH2 expression and reduced tumor growth in xenograft models .

    Case Studies

    • Case Study on Allergic Rhinitis : A double-blind study involving 200 patients showed that treatment with ebastine led to significant improvements in nasal symptoms compared to placebo, supporting the efficacy of this compound as its active metabolite.
    • Case Study on Cancer Treatment : In a pilot study involving patients with advanced prostate cancer, ebastine treatment resulted in reduced tumor markers and improved progression-free survival rates, indicating potential therapeutic benefits beyond allergy treatment .

    Q & A

    Basic Research Questions

    Q. What are the primary metabolic pathways of Carebastine in preclinical models, and how do researchers design experiments to characterize them?

    • Methodological Answer : Researchers typically use in vitro (e.g., liver microsomes, cardiomyocyte cultures) and in vivo (e.g., rat heart perfusion models) systems to study this compound metabolism. Liquid chromatography-mass spectrometry (LC-MS) is employed to identify metabolites like hydroxyebastine and this compound. Kinetic parameters (e.g., rate constants for hydroxylation and carboxylation) are quantified using compartmental pharmacokinetic modeling . For example, a study in rat hearts demonstrated sequential metabolism of this compound with rate constants khc=0.21min1k_{hc} = 0.21 \, \text{min}^{-1} (hydroxyebastine carboxylation) and kcm=0.014min1k_{cm} = 0.014 \, \text{min}^{-1} (this compound elimination) .

    Q. How do researchers ensure reproducibility in this compound pharmacokinetic studies?

    • Methodological Answer : Detailed experimental protocols must include:

    • Standardized perfusion systems (e.g., Langendorff apparatus for cardiac studies).
    • Validation of analytical methods (e.g., calibration curves for LC-MS).
    • Clear documentation of compound purity (≥95% by HPLC) and characterization (e.g., NMR, elemental analysis) .
      • Example: In cardiac metabolism studies, recirculating perfusion modes are preferred to allow metabolite accumulation, with population modeling to aggregate data across replicates .

    Advanced Research Questions

    Q. How can conflicting data on this compound’s cardiac metabolism be resolved across species or experimental models?

    • Methodological Answer : Contradictions often arise from interspecies enzyme variations (e.g., CYP2J3 in rats vs. CYP2J2 in humans). To address this:

    Conduct comparative enzymology using recombinant CYP isoforms.

    Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate data.

    Validate findings with clinical samples (e.g., human myocardial biopsies).

    • Example: A study identified CYP2J3 as the primary enzyme for this compound hydroxylation in rats, but human cardiac metabolism remains unconfirmed, highlighting a critical research gap .

    Q. What novel methodologies can improve the detection of this compound’s low-abundance metabolites in complex biological matrices?

    • Methodological Answer : Advanced techniques include:

    • High-resolution MS/MS with ion mobility separation to distinguish isobaric metabolites.
    • Stable isotope labeling to track metabolic pathways.
    • Machine learning for predictive metabolite identification (e.g., using fragmentation patterns) .
      • Example: A 2021 study integrated AI-driven spectral libraries to resolve this compound isomers in rat plasma, reducing false positives by 40% .

    Q. How do researchers design studies to investigate this compound’s off-target effects in non-cardiac tissues?

    • Methodological Answer :

    • Transcriptomics/proteomics : Screen for CYP450 isoforms in non-hepatic tissues (e.g., kidney, lung).
    • Knockout models : Use CRISPR-Cas9 to delete candidate enzymes (e.g., CYP3A4) and assess metabolic shifts.
    • Toxicogenomics : Link metabolite profiles to organ-specific toxicity markers .

    Q. Data Analysis and Interpretation

    Q. What statistical approaches are optimal for analyzing this compound’s dose-response relationships in heterogeneous tissues?

    • Methodological Answer :

    • Non-linear mixed-effects modeling (NLMEM) to account for inter-individual variability.
    • Bayesian hierarchical models for small-sample cardiac studies.
    • Bootstrap resampling to estimate confidence intervals for kinetic parameters (e.g., EC50EC_{50}) .
      • Example: A 2011 study reported EC50=8.9±0.5ng.mL1EC_{50} = 8.9 \pm 0.5 \, \text{ng.mL}^{-1} for this compound’s coronary vasodilation, validated via 10,000 bootstrap iterations .

    Q. How can researchers address the limited bioavailability of this compound in in vivo models?

    • Methodological Answer : Strategies include:

    • Nanoparticle encapsulation to enhance solubility (e.g., PLGA nanoparticles).
    • Co-administration with CYP inhibitors to reduce first-pass metabolism.
    • PBPK modeling to predict optimal dosing regimens .

    Q. Table: Key Pharmacokinetic Parameters of this compound in Rat Hearts

    ParameterValue (Mean±SD\text{Mean} \pm \text{SD})MethodReference
    Hydroxylation rate (khk_h)0.12±0.03min10.12 \pm 0.03 \, \text{min}^{-1}LC-MS + compartmental modeling
    Carboxylation rate (khck_{hc})0.21±0.05min10.21 \pm 0.05 \, \text{min}^{-1}LC-MS + population modeling
    Elimination rate (kcmk_{cm})0.014±0.002min10.014 \pm 0.002 \, \text{min}^{-1}Recirculating perfusion

    Q. Interdisciplinary Research Directions

    Q. How can computational chemistry advance the understanding of this compound’s enzyme-binding dynamics?

    • Methodological Answer :

    • Molecular docking : Simulate this compound-CYP2J3 interactions using AutoDock Vina.
    • QM/MM simulations : Study reaction mechanisms (e.g., hydroxylation energetics).
    • MD simulations : Predict binding stability under physiological conditions .

    Q. What ethical considerations arise when translating this compound research from animals to humans?

    • Methodological Answer :

    • 3R compliance : Replace cardiac perfusion with in silico models where feasible.
    • Informed consent protocols for human tissue sampling (e.g., explanted hearts).
    • Conflict of interest disclosures in industry-funded studies .

    Properties

    IUPAC Name

    2-[4-[4-(4-benzhydryloxypiperidin-1-yl)butanoyl]phenyl]-2-methylpropanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C32H37NO4/c1-32(2,31(35)36)27-17-15-24(16-18-27)29(34)14-9-21-33-22-19-28(20-23-33)37-30(25-10-5-3-6-11-25)26-12-7-4-8-13-26/h3-8,10-13,15-18,28,30H,9,14,19-23H2,1-2H3,(H,35,36)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XGHOVGYJHWQGCC-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C32H37NO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60238246
    Record name Carebastine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60238246
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    499.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    90729-42-3
    Record name Carebastine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=90729-42-3
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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    Record name Carebastine [INN]
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    Record name Carebastine
    Source EPA DSSTox
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    Record name Carebastine
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    Record name CAREBASTINE
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
    4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
    Carebastine
    4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
    4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
    4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
    Carebastine
    4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
    Carebastine
    4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
    Carebastine
    4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
    4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
    4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
    Carebastine
    4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
    Carebastine

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